molecular formula C6H4BrF3N2 B8246026 3-Bromo-2-(trifluoromethyl)pyridin-4-amine

3-Bromo-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B8246026
M. Wt: 241.01 g/mol
InChI Key: AONLLLWXAWNGRE-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C6H4BrF3N2. It is a pale-yellow to yellow-brown solid and is known for its unique chemical properties due to the presence of both bromine and trifluoromethyl groups on the pyridine ring . This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(trifluoromethyl)pyridin-4-amine typically involves the bromination of 2-(trifluoromethyl)pyridine followed by amination. One common method includes the use of bromine and a suitable catalyst to introduce the bromine atom at the desired position on the pyridine ring . The reaction conditions often involve temperatures ranging from 0°C to 50°C and may require solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effect of the bromine atom, makes the compound a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(trifluoromethyl)pyridin-4-amine is unique due to the combination of bromine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-4-3(11)1-2-12-5(4)6(8,9)10/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONLLLWXAWNGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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